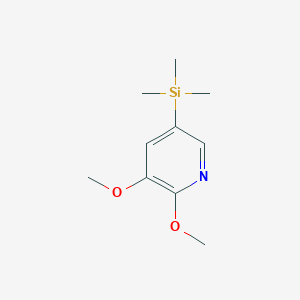

2,3-Dimethoxy-5-(trimethylsilyl)pyridine

Beschreibung

2,3-Dimethoxy-5-(trimethylsilyl)pyridine is a pyridine derivative characterized by methoxy groups at the 2- and 3-positions and a trimethylsilyl (TMS) group at the 5-position. Its molecular formula is C₁₀H₁₇NO₂Si, with a molecular weight of 211.33 g/mol . The TMS group enhances hydrophobicity and influences electronic properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a protective intermediate .

Eigenschaften

IUPAC Name |

(5,6-dimethoxypyridin-3-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2Si/c1-12-9-6-8(14(3,4)5)7-11-10(9)13-2/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTUSKULIVGDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673839 | |

| Record name | 2,3-Dimethoxy-5-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131335-75-5 | |

| Record name | 2,3-Dimethoxy-5-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine typically involves the reaction of 2,3-dimethoxypyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethoxy-5-(trimethylsilyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2,3-Dimethoxy-5-(trimethylsilyl)pyridine serves as a versatile building block in organic synthesis. Its applications include:

- Reagent in Cross-Coupling Reactions : The compound is utilized in various cross-coupling reactions, such as Sonogashira and Suzuki couplings, to form complex organic molecules. The trimethylsilyl group enhances the stability of intermediates during these reactions .

- Synthesis of Heterocyclic Compounds : It acts as a precursor for synthesizing diverse heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The presence of methoxy groups allows for electrophilic substitution reactions, facilitating the introduction of other functional groups onto the aromatic system .

Biological Applications

While specific biological activities of this compound have not been extensively documented, pyridine derivatives are known for their varied biological properties. The trimethylsilyl group may influence the compound's lipophilicity and membrane permeability, potentially affecting its biological behavior .

Case Studies

- Synthesis of Novel Heterocycles : A study demonstrated the use of this compound as a key intermediate in synthesizing novel heterocycles that exhibited promising biological activity against specific cancer cell lines. The compound's ability to participate in cross-coupling reactions was pivotal in constructing complex molecular architectures.

- Development of Agrochemicals : In agricultural chemistry, derivatives of this compound have been explored for their potential role as intermediates in the synthesis of new agrochemicals aimed at pest control. The unique reactivity profile of this compound allows for the development of more effective formulations with reduced environmental impact .

Comparison with Related Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Structure Features | Main Applications |

|---|---|---|

| This compound | Two methoxy groups, trimethylsilyl group | Organic synthesis, potential medicinal applications |

| 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | Similar features but different substitution pattern | Synthesis of advanced materials |

| 3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine | Imidazo ring structure | Bioactive compounds for therapeutic use |

Wirkmechanismus

The mechanism by which 2,3-Dimethoxy-5-(trimethylsilyl)pyridine exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. This property makes it useful in drug design, where it can improve the bioavailability of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Reactivity and Electronic Effects

Trimethylsilyl (TMS) vs. Trifluoromethyl (CF₃):

- The TMS group in this compound is electron-donating via σ-π conjugation, increasing ring electron density and directing electrophiles to meta/para positions. In contrast, the CF₃ group in 2,3-Dimethoxy-5-(trifluoromethyl)pyridine is strongly electron-withdrawing , activating the ring for nucleophilic attacks .

- The TMS group enhances stability under anhydrous conditions but is susceptible to hydrolysis in acidic or aqueous environments, whereas CF₃ derivatives exhibit greater hydrolytic stability .

Methoxy vs. Bromo Substituents:

Stability and Commercial Availability

Biologische Aktivität

Chemical Structure and Properties

The molecular formula for 2,3-Dimethoxy-5-(trimethylsilyl)pyridine is . The presence of the trimethylsilyl group enhances its lipophilicity and membrane permeability, which may influence its biological behavior. The compound can be synthesized through various methods, including halogen-metal exchange reactions.

Pyridine derivatives like this compound interact with several biological targets:

- Enzyme Modulation : These compounds can modulate the activity of enzymes involved in various biochemical pathways, potentially leading to therapeutic effects.

- Gene Expression : By interacting with histone deacetylases (HDACs), such compounds may influence gene expression and chromatin structure.

- Cell Signaling Pathways : They may affect cellular processes by altering signaling pathways, which could lead to apoptosis in cancer cells.

Biological Activities

The biological activities associated with this compound can be inferred from studies on similar pyridine derivatives:

- Antitumor Activity : Some pyridine derivatives have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines, such as MCF-7 (breast cancer) cells.

- Antimicrobial Effects : Pyridine compounds often exhibit antimicrobial properties against various pathogens. The trimethylsilyl group may enhance these effects by improving membrane penetration.

- Neuroprotective Properties : Certain pyridine derivatives have been studied for neuroprotective effects, potentially offering benefits in neurodegenerative diseases .

Case Studies and Research Findings

While specific studies on this compound are scarce, relevant research on related compounds provides insights:

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound involves studying its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The trimethylsilyl group may facilitate better absorption through lipid membranes.

- Metabolism : Hydrolysis by hepatic carboxylesterases is a key metabolic pathway for similar compounds.

- Distribution : The compound is likely distributed across various tissues due to its lipophilic nature.

Q & A

What are the common synthetic routes for preparing 2,3-Dimethoxy-5-(trimethylsilyl)pyridine?

Level: Basic

Answer:

The synthesis typically involves multi-step strategies starting with pyridine derivatives. A plausible route includes:

Functionalization of the pyridine core : Introduce methoxy groups via nucleophilic substitution or oxidation-reduction sequences. For example, methylation of hydroxyl precursors using dimethyl sulfate or iodomethane .

Silylation at the 5-position : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with trimethylsilyl boronic acid derivatives under anhydrous conditions. This mirrors methods used for 3,4-dimethoxyphenylboronic acid coupling in pyrrolopyridine synthesis .

Protection/deprotection steps : Use tert-butyl or acetyl groups to protect reactive sites during intermediate steps, as seen in tert-butyl carbamate derivatives .

What analytical techniques are recommended for characterizing this compound?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and silyl group integration. Compare chemical shifts with analogs like 3-(dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine .

- Infrared Spectroscopy (IR) : Identify methoxy (C-O, ~1250 cm⁻¹) and trimethylsilyl (Si-C, ~840 cm⁻¹) functional groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity and resolve co-eluting derivatives (e.g., dimethoxy vs. trimethoxy byproducts) .

- GC-MS with Silylation : For trace analysis, derivatize labile groups using reagents like N-Methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) to enhance volatility .

How can researchers optimize the introduction of the trimethylsilyl group in pyridine derivatives?

Level: Advanced

Answer:

- Coupling Conditions : Use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in toluene/ethanol mixtures with 2M K₂CO₃ to facilitate boronic acid cross-coupling .

- Steric Considerations : Bulkier ligands (e.g., XPhos) improve selectivity for sterically hindered positions.

- Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of the trimethylsilyl group .

How to address discrepancies in spectroscopic data during characterization?

Level: Advanced

Answer:

- NMR Signal Splitting : Unexpected splitting may arise from restricted rotation of the silyl group. Compare with literature data for 5-(trifluoromethyl) analogs .

- Mass Spectrometry Fragmentation : Use high-resolution MS to distinguish isotopic patterns (e.g., Si vs. C atoms).

- Contradictory IR Peaks : Re-evaluate sample preparation; moisture contamination can broaden or shift Si-C peaks .

What are the key structural features influencing the compound’s reactivity?

Level: Basic

Answer:

- Electron-Withdrawing Effects : The trimethylsilyl group reduces electron density at the 5-position, directing electrophilic substitution to the 4-position.

- Steric Hindrance : The bulky silyl group impedes nucleophilic attack, favoring reactions at less hindered methoxy sites .

What challenges arise during purification, and how can they be mitigated?

Level: Advanced

Answer:

- Co-Eluting Derivatives : Use gradient HPLC with C18 columns and acetonitrile/water mobile phases to separate dimethoxy and trimethoxy impurities .

- Silyl Group Hydrolysis : Avoid aqueous workups; opt for anhydrous silica gel in column chromatography .

What are potential applications in medicinal chemistry or catalysis?

Level: Advanced

Answer:

- Intermediate for Heterocycles : The compound serves as a precursor for pyrrolo[2,3-b]pyridines, which are explored as kinase inhibitors .

- Catalytic Ligands : The silyl group can stabilize metal complexes in cross-coupling reactions, analogous to terpyridine systems .

How stable is this compound under varying storage conditions?

Level: Basic

Answer:

- Moisture Sensitivity : Store under inert gas at -20°C to prevent hydrolysis of the silyl group.

- Light Exposure : Degradation studies on similar pyridines suggest amber vials reduce photolytic cleavage of methoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.